molecular formula C13H16Cl2N2 B1388290 [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride CAS No. 1185304-66-8

[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride

Cat. No.: B1388290
CAS No.: 1185304-66-8
M. Wt: 271.18 g/mol
InChI Key: WGXJGGWVNBBWKC-UHFFFAOYSA-N
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Description

[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride is a chemical compound with the molecular formula C13H16Cl2N2. It is commonly used in scientific research and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a pyridine ring and an aniline moiety, making it a valuable tool in various experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride typically involves the reaction of 4-bromo-2-(pyridin-3-yl)ethylbenzene with an amine source under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

The compound is used in biological research to study its effects on various biological pathways. It is often used as a ligand in binding studies and to investigate its interactions with biological macromolecules .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential as a drug candidate for various diseases .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and an aniline moiety makes it particularly valuable in research applications, where it can serve as a versatile building block and a tool for studying various biochemical processes .

Properties

IUPAC Name

4-(2-pyridin-3-ylethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c14-13-7-5-11(6-8-13)3-4-12-2-1-9-15-10-12;;/h1-2,5-10H,3-4,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXJGGWVNBBWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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